molecular formula C7H4BrF2I B8175774 4-Bromo-2-(difluoromethyl)-1-iodobenzene

4-Bromo-2-(difluoromethyl)-1-iodobenzene

Cat. No.: B8175774
M. Wt: 332.91 g/mol
InChI Key: DUKMYJFSDKBNQE-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)-1-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the bromination of 2-(difluoromethyl)-1-iodobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-1-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the difluoromethyl group.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of 4-bromo-2-(difluoromethyl)benzoic acid.

    Reduction: Formation of 4-bromo-2-methyl-1-iodobenzene.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-1-iodobenzene is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-iodobenzene is primarily based on its ability to undergo various chemical transformations. The presence of halogen atoms makes it a reactive intermediate that can participate in multiple pathways, including nucleophilic substitution and oxidative addition. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(difluoromethyl)pyridine
  • 4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile
  • 4-Bromo-2,5-difluorobenzoic acid

Uniqueness

4-Bromo-2-(difluoromethyl)-1-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to other similar compounds. The difluoromethyl group also enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKMYJFSDKBNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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